N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide
Description
This compound features a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-(3-methylpiperidin-1-yl)acetamide moiety at position 2. The chromen-4-one scaffold is associated with diverse biological activities, including kinase inhibition and antioxidant properties .
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-16-7-6-12-27(14-16)15-22(28)26-25-23(17-10-11-20(30-2)21(13-17)31-3)24(29)18-8-4-5-9-19(18)32-25/h4-5,8-11,13,16H,6-7,12,14-15H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVELSBJYJSGGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 436.5 g/mol. The compound features a chromenone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N2O5 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 883963-01-7 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression, potentially leading to anti-inflammatory and anticancer effects .
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could protect cells from oxidative stress .
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines in immune cells. This property could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study evaluating the compound's effect on MCF-7 and MDA-MB-231 cell lines demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer properties .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory disorders .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide exhibit significant anticancer properties. The chromenone scaffold has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, derivatives of chromenone have shown effectiveness against breast cancer and leukemia cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies focusing on related chromenone derivatives have demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the piperidine moiety may enhance blood-brain barrier penetration, allowing for effective central nervous system targeting .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors to form the chromenone core followed by amide formation with piperidine derivatives. Such synthetic pathways have been optimized in various studies to yield higher purity and yield of the target compound .
Case Study 1: Anticancer Efficacy
A study conducted on a series of chromenone derivatives demonstrated that specific modifications at the 2-position significantly enhanced their anticancer activity against human breast cancer cells (MCF-7). The derivative containing the piperidine moiety showed an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Activity Assessment
In vitro testing of related compounds revealed that certain chromenone derivatives exhibited potent antimicrobial activity against multi-drug resistant strains of Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The chromen-4-one core is shared with compounds such as 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives (). These derivatives exhibit fluorine substituents that increase electronegativity and metabolic stability compared to the dimethoxy groups in the target compound. Fluorinated analogs may show enhanced binding affinity to hydrophobic enzyme pockets but reduced solubility .
Example 83 () includes a pyrazolo[3,4-d]pyrimidine fused to the chromen-4-one, which introduces a heterocyclic system capable of additional hydrogen bonding. This structural complexity is absent in the target compound, which prioritizes simplicity and modularity for synthetic accessibility.
Acetamide Side-Chain Modifications
The 2-(3-methylpiperidin-1-yl)acetamide side chain in the target compound differs from:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (), which replaces the piperidine with a benzothiazole group. The trifluoromethyl and benzothiazole moieties improve metabolic resistance and fluorescence properties, respectively, but may introduce steric hindrance .
- However, this could also elevate toxicity risks .
Electronic and Steric Effects of Aromatic Substituents
The 3,4-dimethoxyphenyl group in the target compound contrasts with:
- 4-Methylphenyl or 4-methoxyphenyl substituents in compounds 13a–b (). These groups lack the dual methoxy substitution, reducing electron-donating effects and possibly diminishing binding to receptors requiring polar interactions .
- 3,5-Dimethoxyphenyl in pyrimidin-2-ylthioacetamide derivatives (). The meta-substitution pattern here may alter spatial orientation in binding sites compared to the para-substituted dimethoxy groups in the target compound .
Key Observations
- Chromen-4-one Derivatives : The target compound’s chromen-4-one core is advantageous for kinase inhibition but may lack the heterocyclic diversity seen in more complex analogs (e.g., pyrazolo-pyrimidine fused systems) .
- Acetamide Side Chains : The 3-methylpiperidine group offers a balance of flexibility and basicity, contrasting with rigid benzothiazole or electrophilic dichlorophenyl groups in analogs .
- Aromatic Substitution: Dual methoxy groups optimize electron donation and spatial arrangement for receptor binding compared to mono-substituted or halogenated analogs .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide?
- Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Construct the chromen-4-one core via cyclization of substituted salicylaldehyde derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).
- Step 2: Introduce the 3,4-dimethoxyphenyl group at position 3 using Friedel-Crafts alkylation or Suzuki coupling, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
- Step 3: Acetamide functionalization at position 2 involves nucleophilic substitution with 3-methylpiperidine, optimized in polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours .
- Critical Parameters: Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Final purity (>95%) is confirmed by NMR and LC-MS .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water gradients) assess purity and detect byproducts .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~505) and fragmentation patterns .
- X-ray Crystallography: Resolves conformational flexibility (e.g., dihedral angles between chromene and piperidine moieties), critical for structure-activity studies .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer:
- Receptor Binding Assays: Screen against GPCRs (e.g., serotonin/dopamine receptors) due to the piperidine moiety. Use radioligand displacement (³H-labeled ligands) and calculate IC₅₀ values .
- Enzyme Inhibition Studies: Test kinase inhibition (e.g., PI3K, CDKs) via fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer:
- Substituent Modification: Systematically vary the 3,4-dimethoxyphenyl (e.g., replace with halogenated or nitro groups) and piperidine (e.g., alter N-alkylation) to assess impacts on potency .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability .
- In Vitro Profiling: Compare modified analogs in dose-response assays (e.g., IC₅₀ shifts >10-fold indicate critical substituents) .
Q. What strategies resolve contradictions in reported receptor binding affinities across studies?
- Methodological Answer:
- Meta-Analysis: Aggregate data from independent studies, adjusting for variables (e.g., assay pH, cell line differences) using statistical tools (Prism, R).
- Orthogonal Assays: Confirm binding via SPR (surface plasmon resonance) and functional assays (e.g., cAMP accumulation for GPCRs) to rule out false positives .
- Control Standardization: Use reference compounds (e.g., known kinase inhibitors) to normalize inter-lab variability .
Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and efficacy?
- Methodological Answer:
- Rodent Models: Administer compound orally (10–50 mg/kg) or intravenously (2–5 mg/kg) to assess bioavailability (plasma LC-MS/MS) and half-life .
- Tissue Distribution: Use radiolabeled analogs (¹⁴C) to quantify accumulation in target organs (e.g., brain for CNS targets) .
- Disease Models: Test efficacy in xenograft tumors (e.g., HT-29 colon cancer) or neuroinflammatory models (e.g., LPS-induced microglial activation) with endpoints like tumor volume reduction or cytokine profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
